molecular formula C14H18F2N2O3 B2456225 N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide CAS No. 2034461-50-0

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide

Cat. No.: B2456225
CAS No.: 2034461-50-0
M. Wt: 300.306
InChI Key: GMCFSKZKHAWIFO-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with two fluorine atoms and a nicotinamide moiety with methoxy groups at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 4,4-difluorocyclohexanone, is reacted with an amine to form the corresponding amine derivative.

    Coupling with Nicotinic Acid Derivative: The amine derivative is then coupled with a nicotinic acid derivative, such as 2,6-dimethoxynicotinic acid, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and methoxy groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3/c1-20-11-4-3-10(13(18-11)21-2)12(19)17-9-5-7-14(15,16)8-6-9/h3-4,9H,5-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCFSKZKHAWIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)NC2CCC(CC2)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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